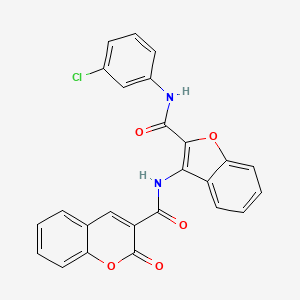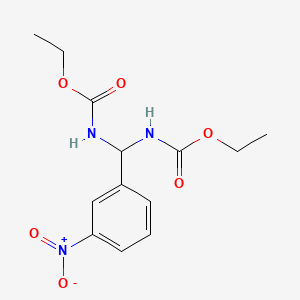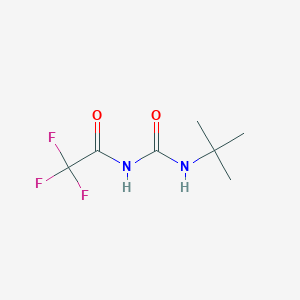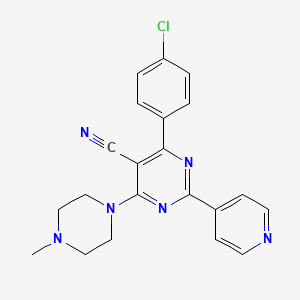![molecular formula C9H13ClN4O B3007325 [6-Chloro-2-(oxan-4-yl)pyrimidin-4-yl]hydrazine CAS No. 2243506-55-8](/img/structure/B3007325.png)
[6-Chloro-2-(oxan-4-yl)pyrimidin-4-yl]hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“[6-Chloro-2-(oxan-4-yl)pyrimidin-4-yl]hydrazine” is a chemical compound with the CAS Number: 2243506-55-8 . It has a molecular weight of 228.68 . The IUPAC name for this compound is 4-chloro-6-hydrazineyl-2-(tetrahydro-2H-pyran-4-yl)pyrimidine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H13ClN4O/c10-7-5-8(14-11)13-9(12-7)6-1-3-15-4-2-6/h5-6H,1-4,11H2,(H,12,13,14) . This code provides a specific textual representation of the compound’s molecular structure.Chemical Reactions Analysis
While the specific chemical reactions involving “this compound” are not detailed in the search results, pyrimidines are known to be common heterocyclic compounds found in many natural products as well as synthetic drugs with antibacterial and antimicrobial activities . They are excellent starting materials for introducing different aryl, alkyl, or heteroaryl groups into the pyrimidine ring .Physical and Chemical Properties Analysis
“this compound” is a powder . It is stored at a temperature of 4°C . The compound has a molecular weight of 228.68 .Scientific Research Applications
Crystallographic Studies and Molecular Structure
- The compound has been utilized in crystallography, where its derivatives, like tetrahydrofuran-3-yl hydrazine, have been studied for their molecular structures and bonding patterns, showing interesting intramolecular and intermolecular hydrogen bonding arrangements (Liu et al., 2009).
Synthesis of Novel Compounds
- Researchers have synthesized various derivatives of pyrimidinyl hydrazine for potential applications in drug discovery. These derivatives have been explored for their potential anticancer, antimicrobial, antioxidant, and antiviral activities (Sanchit et al., 2015).
- The compound has also been used as a precursor in the synthesis of pyrazolo pyrimidine derivatives, which were subsequently evaluated for their antiproliferative activities (Nassar et al., 2016).
Biological Activity Studies
- Some derivatives of the compound have shown moderate to weak fungicidal and insecticidal activities, indicating its potential use in agricultural and pest control applications (Chen & Shi, 2008).
Properties
IUPAC Name |
[6-chloro-2-(oxan-4-yl)pyrimidin-4-yl]hydrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN4O/c10-7-5-8(14-11)13-9(12-7)6-1-3-15-4-2-6/h5-6H,1-4,11H2,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POJLYLQNCWLFFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=NC(=CC(=N2)Cl)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(methylthio)-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B3007242.png)

![3-((2-(4-fluorophenyl)-2-oxoethyl)thio)-7-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B3007244.png)
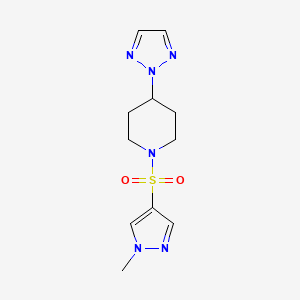
![N-{2-[5-(4-ethoxyphenyl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B3007247.png)
![2-Methyl-4-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyrido[3,4-d]pyrimidine](/img/structure/B3007248.png)

